3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one
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Description
The compound “3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one” is a unique chemical provided to early discovery researchers as part of a collection of rare and unique chemicals . It has a linear formula of C28H30N4O2 .
Molecular Structure Analysis
The molecular structure of “3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one” is represented by the linear formula C28H30N4O2 . The molecular weight of the compound is 454.577 .Physical And Chemical Properties Analysis
The compound “3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one” has a molecular weight of 454.577 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the current resources.Scientific Research Applications
Synthesis and Antimicrobial Applications
A novel series of derivatives synthesized using silica-bonded propylpiperazine-N-sulfamic acid showcased high yields and significant in vitro antimicrobial activity against various bacterial and fungal strains. The methodology benefits from simplicity, high efficiency, and environmental friendliness, marking a step forward in the development of new antimicrobial agents (Ghashang et al., 2015).
Catalytic Applications
Research on silica-bonded N-propylpiperazine sodium n-propionate demonstrated its efficiency as a solid base catalyst for synthesizing 4H-pyran derivatives. This catalyst's reusability and efficiency in various reactions underscore its potential for green chemistry applications (Niknam et al., 2013).
Anticancer Activity and Molecular Docking
A series of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives were synthesized and evaluated for their antimicrobial activity. These compounds also underwent molecular docking studies, revealing significant antibacterial and antifungal activities and promising interactions with target proteins, highlighting their potential in designing new therapeutics (Mandala et al., 2013).
Novel Hybrid Compounds with Potential for Drug Development
The synthesis and characterization of a compound containing pyrazole and coumarin cores were explored for its molecular geometry, Hirshfeld surface, and potential interactions with interleukin-6 (IL-6). This study provides insight into the structural and electronic properties critical for drug development and the therapeutic application of such hybrid compounds (Sert et al., 2018).
Electrochemical Synthesis
The electrochemical oxidation of specific phenylpiperazine derivatives in the presence of arylsulfinic acids highlighted a novel method for synthesizing new phenylpiperazine derivatives. This approach presents an environmentally friendly and efficient pathway for the production of these compounds (Nematollahi & Amani, 2011).
properties
IUPAC Name |
3-(4-phenylpiperazine-1-carbonyl)chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c23-19(17-14-15-6-4-5-9-18(15)25-20(17)24)22-12-10-21(11-13-22)16-7-2-1-3-8-16/h1-9,14H,10-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIQALYIIRRQAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one |
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